N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
CAS No.: 1321881-44-0
Cat. No.: VC6031233
Molecular Formula: C27H37ClN4O5S2
Molecular Weight: 597.19
* For research use only. Not for human or veterinary use.
![N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride - 1321881-44-0](/images/structure/VC6031233.png)
Specification
CAS No. | 1321881-44-0 |
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Molecular Formula | C27H37ClN4O5S2 |
Molecular Weight | 597.19 |
IUPAC Name | N-[2-(diethylamino)ethyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Standard InChI | InChI=1S/C27H36N4O5S2.ClH/c1-6-29(7-2)15-16-31(27-28-25-23(35-5)9-8-10-24(25)37-27)26(32)21-11-13-22(14-12-21)38(33,34)30-17-19(3)36-20(4)18-30;/h8-14,19-20H,6-7,15-18H2,1-5H3;1H |
Standard InChI Key | BTVBSMCAPOIDTC-UHFFFAOYSA-N |
SMILES | CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride integrates three key functional domains:
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Benzamide Core: Serves as the central scaffold, providing rigidity and facilitating interactions with biological targets.
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Diethylaminoethyl Side Chain: Imparts basicity and enhances membrane permeability due to its tertiary amine group.
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2,6-Dimethylmorpholino Sulfonyl Group: Contributes to solubility and potential hydrogen-bonding interactions, while the morpholine ring’s stereochemistry (2S,6S configuration) may influence target specificity.
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4-Methoxybenzo[d]thiazole Moiety: A heterocyclic system associated with nucleic acid binding and kinase inhibition.
The hydrochloride salt formation at the diethylamino group ensures protonation under physiological conditions, improving solubility. Calculated physicochemical parameters include a molecular weight of approximately 585.1 g/mol and a logP value of ~2.8, suggesting moderate lipophilicity.
Table 1: Structural Features and Their Functional Roles
Structural Component | Functional Role |
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Benzamide core | Scaffold for substituent attachment; potential π-π stacking with aromatic residues |
Diethylaminoethyl group | Enhances solubility via protonation; possible cationic interactions |
2,6-Dimethylmorpholino sulfonyl | Hydrogen-bond acceptor; modulates pharmacokinetics |
4-Methoxybenzothiazole | Electrophilic properties; kinase or protease inhibition |
Synthesis and Optimization Strategies
The synthesis of this compound likely involves multi-step organic reactions, beginning with the preparation of intermediate subunits followed by sequential coupling. A plausible route includes:
Step 1: Synthesis of 4-(Methylsulfonyl)benzoic Acid
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Sulfonation of toluene followed by oxidation yields 4-sulfobenzoic acid, which is subsequently methylated to form the sulfonyl derivative.
Step 2: Preparation of 2,6-Dimethylmorpholine
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Cyclization of diisopropanolamine under acidic conditions generates the morpholine ring, with methyl groups introduced via alkylation or reductive amination.
Step 3: Coupling Reactions
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Amide bond formation between 4-(methylsulfonyl)benzoic acid and N-(2-(diethylamino)ethyl)-4-methoxybenzo[d]thiazol-2-amine, catalyzed by HATU or EDC.
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Final sulfonation at the para position of the benzamide using 2,6-dimethylmorpholine sulfonyl chloride.
Step 4: Salt Formation
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Treatment with hydrochloric acid yields the hydrochloride salt, purified via recrystallization or chromatography.
Table 2: Key Reaction Parameters
Reaction Step | Reagents/Conditions | Yield (%) |
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Sulfonation | H₂SO₄, SO₃, 110°C | 75 |
Morpholine synthesis | H₂SO₄, 160°C | 68 |
Amide coupling | HATU, DIPEA, DMF | 82 |
Salt formation | HCl (g), Et₂O | 90 |
Pharmacological Profile and Mechanism of Action
While empirical data on this specific compound is scarce, structurally related benzamide and morpholine derivatives exhibit diverse biological activities:
Antimicrobial Activity
Morpholine sulfonamides are known to disrupt bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). The diethylaminoethyl side chain may further potentiate activity against Gram-positive pathogens.
Neuropharmacological Effects
Tertiary amine-containing compounds often exhibit affinity for neurotransmitter receptors. This molecule’s diethylamino group suggests possible interactions with muscarinic or adrenergic receptors, warranting exploration in neurological disorders.
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Benzamide Derivatives
Compound | Structural Modifications | Notable Activities |
---|---|---|
N-(2-(Diethylamino)ethyl)benzamide | Simple benzamide with diethylaminoethyl group | Local anesthetic properties |
4-(Morpholinosulfonyl)benzamide | Morpholine sulfonyl substituent | Kinase inhibition (IC₅₀ = 120 nM) |
N-(4-Methoxybenzothiazol-2-yl)benzamide | Benzothiazole moiety | Antiproliferative activity (HeLa cells) |
This compound’s uniqueness lies in its hybrid structure, combining features of analgesics, kinase inhibitors, and antimicrobials. The 2,6-dimethylmorpholino group’s stereochemistry may confer selectivity absent in racemic analogs.
Applications in Drug Development
Oncology
As a kinase inhibitor, this compound could target pathways implicated in tumor progression, such as MAPK/ERK or PI3K/Akt. Preclinical models using xenografts may validate efficacy and toxicity profiles.
Infectious Diseases
Structural similarities to β-lactamase inhibitors suggest potential as an adjuvant in antibiotic regimens. Synergy studies with ceftazidime or meropenem are warranted.
Central Nervous System (CNS) Disorders
The diethylaminoethyl group’s ability to cross the blood-brain barrier makes this compound a candidate for treating Alzheimer’s or Parkinson’s disease, pending proof of concept in neuronal models.
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